2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Description
This compound features a pyridazinone core (C₄H₄N₂O) substituted at position 3 with a 3,5-dimethylpyrazol-1-yl group and at position 1 with an acetamide moiety. The acetamide nitrogen is further functionalized with a 2-(2-methoxyphenyl)ethyl group, contributing aromaticity and lipophilicity to the structure. The 2-methoxyphenyl substituent likely enhances membrane permeability compared to purely aliphatic chains, as seen in structurally related molecules .
Properties
Molecular Formula |
C20H23N5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H23N5O3/c1-14-12-15(2)25(22-14)18-8-9-20(27)24(23-18)13-19(26)21-11-10-16-6-4-5-7-17(16)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,26) |
InChI Key |
GLOOAHBCJSPAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Preparation Methods
Pyridazinone Core Synthesis
The pyridazinone moiety is synthesized via cyclocondensation of substituted hydrazines with diketones or via hydrolysis of chloropyridazines. For example, 3-chloro-6-oxopyridazine derivatives are refluxed in glacial acetic acid to yield 6-substituted-3(2H)-pyridazinones. A representative procedure involves:
-
Refluxing 3-chloro-6-oxopyridazine (0.05 mol) in 30 mL glacial acetic acid for 6 hours.
-
Removing solvent under reduced pressure, followed by aqueous extraction with chloroform.
-
Recrystallization from ethanol to isolate the pyridazinone intermediate.
Key Reaction Conditions :
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Glacial acetic acid | Reflux | 6 h | 70–85% |
Acetamide Linkage Formation
The acetamide bridge is formed via alkylation or carbodiimide-mediated coupling. A two-step approach is common:
-
Alkylation : Reacting pyridazinone with ethyl bromoacetate in acetone/KCO to form ethyl 2-(pyridazin-1-yl)acetate .
-
Hydrolysis and Coupling :
Representative Protocol :
-
Dissolve 2-(3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl)acetic acid (1 mmol) and 2-(2-methoxyphenyl)ethylamine (1.1 mmol) in DCM.
-
Add EDCI (1.1 mmol) and DMAP (0.2 mmol).
-
Stir overnight at room temperature.
-
Purify via silica gel chromatography (DCM/MeOH 95:5).
Yield Data :
| Step | Method | Yield |
|---|---|---|
| Alkylation | Ethyl bromoacetate/KCO | 75–80% |
| Coupling | EDCI/DMAP | 60–70% |
Optimization Strategies
Solvent and Base Selection
Purification Techniques
-
Column Chromatography : Gradient elution (DCM/MeOH 95:5 to 90:10) resolves unreacted amine and acetamide.
-
Recrystallization : Ethanol/water mixtures (3:1) enhance purity of pyridazinone intermediates.
Analytical Characterization
Spectral Data
Low Coupling Efficiency
-
Cause : Steric hindrance from the 2-methoxyphenethyl group.
-
Solution : Use excess EDCI (1.5 eq) and extend reaction time to 24 hours.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents such as N-bromosuccinimide (NBS) and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the pyridazine ring can lead to dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development.
Industry
In industry, this compound can be used as a precursor for the synthesis of advanced materials. Its unique structure allows for the formation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of pyridazinone derivatives functionalized with pyrazole and acetamide groups. Below is a comparative analysis with structurally related analogs:
Notes:
- *Estimated based on structural analogs.
- †Calculated using average atomic masses.
Key Structural and Functional Insights:
Substituent Effects on Solubility: The target compound’s 2-methoxyphenyl group confers moderate lipophilicity, whereas the aliphatic chain in ’s analog prioritizes nonpolar interactions . The 3,4-dimethoxyphenyl group in ’s compound introduces polar methoxy groups, balancing solubility and target affinity .
Cyclopropylamide groups () are known to improve metabolic stability by resisting oxidative degradation, a feature absent in the target compound .
Synthetic Accessibility :
- The branched aliphatic chain in ’s compound may simplify synthesis compared to aromatic substituents, which often require multi-step functionalization .
Biological Activity
The compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 278.32 g/mol. The structure includes a pyrazole ring, a pyridazine moiety, and an acetamide functional group, which are crucial for its biological activity.
1. Antitumor Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, the compound's structure allows it to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro tests showed that modifications in the phenyl moiety could enhance antitumoral activity, with some derivatives achieving IC50 values in the low micromolar range against various cancer cell lines .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In a study comparing various pyrazole derivatives, it was found that some compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism appears to involve the modulation of pro-inflammatory cytokines.
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. Certain synthesized compounds showed promising results against bacterial strains such as E. coli and Staphylococcus aureus. The presence of specific substituents in the structure was found to enhance the antimicrobial activity significantly .
Case Study 1: Antitumor Mechanism
A recent investigation into the antitumor activity of a related pyrazole derivative revealed that it effectively inhibited cell proliferation in vitro and induced apoptosis in cancer cells via caspase activation pathways. The study highlighted structural modifications that enhanced potency against resistant cancer cell lines .
Case Study 2: Anti-inflammatory Evaluation
In a model of carrageenan-induced paw edema in rats, the compound displayed significant anti-inflammatory effects comparable to indomethacin. The study provided insights into dosage optimization for therapeutic applications .
Research Findings Summary Table
Q & A
Q. What are the key synthetic steps and challenges in preparing this compound?
The synthesis involves multi-step reactions, including:
- Pyridazinone core formation : Cyclization of hydrazine derivatives with diketones under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .
- Substituent introduction : Alkylation or nucleophilic substitution to attach the 3,5-dimethylpyrazole and 2-methoxyphenethyl groups. Ethanol or acetic acid is commonly used as a solvent .
- Final acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Challenges : Low yields due to steric hindrance from the pyrazole group and sensitivity of the pyridazinone ring to oxidation. Purity is ensured via recrystallization or column chromatography .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of regioisomers .
- HPLC : Assess purity (>95% by reverse-phase C18 columns) and detect byproducts .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- FT-IR : Identify functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹ for pyridazinone) .
Q. What physicochemical properties influence its druglikeness and handling?
- Solubility : Low aqueous solubility (logP ~3.5) due to aromatic and hydrophobic groups; DMSO is preferred for in vitro assays .
- Stability : Susceptible to hydrolysis under basic conditions; store at -20°C in inert atmospheres .
- Melting point : Typically 180–200°C, indicating crystalline solid form .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize synthesis conditions?
- Factor screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent ratio, catalyst loading) affecting yield .
- Response surface methodology (RSM) : Model interactions between factors (e.g., reaction time vs. temperature) to identify optimal conditions .
- Example : A Central Composite Design reduced reaction steps for a pyridazinone derivative from 5 to 3 while improving yield by 22% .
Q. What computational approaches elucidate structure-activity relationships (SAR)?
- Molecular docking : Predict binding to targets like PDE4 using AutoDock Vina; validate with mutagenesis studies .
- Quantum chemical calculations : Analyze electron density (e.g., HOMO-LUMO gaps) to explain reactivity of the pyridazinone ring .
- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD plots over 100 ns trajectories) .
Q. How can contradictory bioactivity data across similar compounds be resolved?
- Meta-analysis : Compare IC₅₀ values from multiple studies (e.g., PDE4 inhibition varies due to assay protocols) .
- Counter-screening : Test off-target effects (e.g., kinase panels) to rule out nonspecific binding .
- Structural overlays : Use X-ray crystallography or Cryo-EM to identify critical binding motifs absent in inactive analogs .
Q. What strategies validate biological targets like PDE4 inhibition?
- In vitro assays : Measure cAMP levels in cell lines (e.g., HEK293) using ELISA after compound treatment .
- Knockdown/knockout models : CRISPR-Cas9 PDE4 deletion to confirm loss of compound efficacy .
- Competitive binding assays : Use fluorescent probes (e.g., TNP-ATP) to determine Kd values .
Q. How to address discrepancies between in vitro and in vivo activity?
- PK/PD modeling : Correlate plasma concentrations (LC-MS/MS data) with target engagement .
- Metabolite profiling : Identify inactive/degraded metabolites via UPLC-QTOF .
- Formulation adjustments : Use nanoemulsions or prodrugs to enhance bioavailability .
Q. What role do functional groups play in modulating activity?
- Pyrazole group : Enhances hydrophobic interactions with PDE4’s active site; methylation reduces metabolic clearance .
- Methoxy group : Ortho-substitution on the phenyl ring improves selectivity over off-target GPCRs .
- Acetamide linker : Replacing with sulfonamide decreases potency by 10-fold, per SAR studies .
Q. How to design derivatives for improved pharmacokinetics?
- Bioisosteric replacement : Substitute pyridazinone with triazolopyrimidine to enhance metabolic stability .
- Prodrug strategies : Introduce ester moieties for increased oral absorption .
- Salt forms : Sodium or mesylate salts to improve aqueous solubility for IV administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
